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Compound Name: Pacap 6-38

Cat. No.: B10786737 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the peptide PACAP 6-38, a

critical tool in the study of the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP)

system. It details the peptide's structure, mechanism of action, and application in experimental

settings, supported by quantitative data and detailed protocols.

Core Concepts: Introduction to PACAP 6-38
Pituitary Adenylate Cyclase-Activating Polypeptide (6-38), or PACAP 6-38, is a synthetic

peptide fragment derived from the full-length PACAP-38. It is widely recognized and utilized as

a potent and competitive antagonist for PACAP receptors, particularly the PAC1 receptor.[1] By

selectively blocking the action of endogenous PACAP, PACAP 6-38 serves as an invaluable

pharmacological tool for elucidating the physiological and pathological roles of PACAP

signaling in diverse systems, including neuroscience, oncology, and immunology.[2][3] Its

development was a key step in understanding the structural requirements for PACAP receptor

activation, demonstrating that the N-terminal region of PACAP is crucial for agonist activity.[4]

Structure and Physicochemical Properties
PACAP 6-38 is a 33-amino acid peptide, representing residues 6 through 38 of the parent

PACAP-38 molecule. The C-terminus is typically amidated, a modification that enhances

stability. Its structure has been analyzed in complex with the N-terminal extracellular domain of
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the PAC1 receptor, revealing a helical conformation that makes extensive hydrophobic and

electrostatic interactions with the receptor.[5][6]

Table 1: Physicochemical Properties of PACAP 6-38

Property Value Source

Amino Acid Sequence
FTDSYSRYRKQMAVKKYLAA

VLGKRYKQRVKNK-NH₂
[7]

Molecular Formula C₁₈₂H₃₀₀N₅₆O₄₅S [7][8]

Molecular Weight ~4024.78 g/mol [8]

CAS Number 143748-18-9 / 137061-48-4 [8]

Purity Typically ≥95% (via HPLC) [9]

Solubility
Soluble in water (e.g., up to 2

mg/ml)
[10]

Storage

Store lyophilized peptide at

-20°C. Reconstituted aliquots

at -20°C or -80°C.

[10]

Mechanism of Action and Receptor Selectivity
PACAP 6-38 functions as a competitive antagonist at PACAP receptors. It binds to the

receptors but fails to induce the conformational change necessary for signal transduction. By

occupying the binding site, it prevents the endogenous agonists, PACAP-27 and PACAP-38,

from activating the receptor and initiating downstream signaling cascades.

The peptide exhibits selectivity for the different PACAP receptor subtypes. It is a potent

antagonist of the PAC1 receptor, but shows significantly lower affinity for the VPAC1 and

VPAC2 receptors.[9][11] This selectivity makes it a preferred tool for isolating and studying

PAC1-mediated effects.

Table 2: Receptor Binding Affinity and Potency of PACAP 6-38
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Receptor/Syst
em

Assay Type
Agonist (if
applicable)

Value (IC₅₀ / Kᵢ) Source

PAC₁ Receptor

Adenylate

Cyclase

Inhibition

PACAP(1-27) Kᵢ = 1.5 nM [1]

PAC₁ Receptor
Competitive

Binding
- IC₅₀ = 2 nM [1][12]

Rat PAC₁

(recombinant)

Competitive

Binding
- IC₅₀ = 30 nM [9][11]

Rat VPAC₁

(recombinant)

Competitive

Binding
- IC₅₀ = 600 nM [9][11]

Human VPAC₂

(recombinant)

Competitive

Binding
- IC₅₀ = 40 nM [9][11]

T47D Breast

Cancer Cells

¹²⁵I-PACAP-27

Binding
- IC₅₀ = 750 nM [3]

NCI-H838

NSCLC Cells

¹²⁵I-PACAP-27

Binding
- IC₅₀ = 20 nM [13]

Rat Trigeminal

Neurons

cAMP Production

Inhibition
PACAP-27 pA₂ = 8.5 [14]

Rat Trigeminal

Neurons

cAMP Production

Inhibition
PACAP-38 pA₂ = 6.8 [14]

Signaling Pathways Modulated by PACAP 6-38
PACAP receptors, particularly PAC1, are pleiotropic, coupling to multiple G-proteins to activate

diverse intracellular signaling pathways. The primary pathways are the Gαs-adenylyl cyclase-

cAMP and the Gαq-phospholipase C (PLC) pathways.[15][16] PACAP 6-38, by blocking

receptor activation, prevents the initiation of these cascades.
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Caption: PACAP signaling and antagonism by PACAP 6-38.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/product/b10786737?utm_src=pdf-body-img
https://www.benchchem.com/product/b10786737?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10786737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Use as a Research Tool and Experimental
Applications
PACAP 6-38 is instrumental in confirming that a biological effect elicited by PACAP is mediated

through its receptors. For instance, if PACAP induces a cellular response (e.g., neurite

outgrowth, hormone secretion), pre-treatment with PACAP 6-38 should abolish or significantly

reduce this response, thereby implicating the PACAP receptor system.

Hypothesis Testing Workflow

Possible Outcomes

Conclusions

Observation:
PACAP-38 causes
Biological Effect 'X'

Hypothesis:
Effect 'X' is mediated
by PAC1 Receptors

Experiment:
Pre-treat with PACAP 6-38,

then add PACAP-38

Effect 'X'
is Blocked

Effect 'X'
is Unchanged

Conclusion:
Hypothesis Supported.

Effect 'X' is PAC1-dependent.

Conclusion:
Hypothesis Rejected.

Effect 'X' is PAC1-independent
or off-target.
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Caption: Logic for using PACAP 6-38 to validate receptor mediation.

Table 3: In Vitro and In Vivo Experimental Data for PACAP 6-38

Model System Application
Dose/Concentr
ation

Observed
Effect

Source

NSCLC

Xenografts

(Nude Mice)

Antitumor Activity 10 µ g/day s.c.

Slowed tumor

proliferation

significantly.

[13]

NGF-OE Mice

(Bladder)
Bladder Function

300 nM

(intravesical)

Increased

intercontraction

interval and void

volume; reduced

pelvic sensitivity.

[12][17]

Rats (Food

Intake)

CARTp

Antagonism
3 nmol (i.c.v.)

Blocked

hypophagia

induced by

CARTp 55-102.

[18]

PC12 Cells
Blockade of DEX

effects
0.1 - 1 µM

Inhibited

Dexamethasone-

induced increase

of dopamine

content and cell

proliferation.

[11]

T47D Breast

Cancer Cells

Inhibition of

cAMP
~1 µM

Inhibited cAMP

increase caused

by PACAP-27.

[3]

SK-N-MC

Neuroblastoma

Cells

Blockade of p-

ERK
30 µM

Blocked CARTp-

induced

phosphorylation

of ERK.

[12]
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Off-Target and Other Activities
While primarily a PAC1 antagonist, researchers should be aware of other potential activities:

CARTp Antagonism: PACAP 6-38 can act as a functional in vivo antagonist of Cocaine- and

Amphetamine-Regulated Transcript (CART) peptide, blocking its effects on food intake.[18]

Mast Cell Degranulation: At high concentrations (micromolar range), PACAP 6-38 can act as

an agonist on the orphan Mas-related G-protein coupled receptor MrgB3, causing mast cell

degranulation independently of PAC1 receptors.[19][20] This is a critical consideration in

immunology and inflammation studies.

Experimental Protocols
This protocol is adapted from methodologies used to characterize PACAP receptor binding in

cancer cell lines.[3][13]

Cell Preparation: Culture cells (e.g., T47D, NCI-H838) to ~80% confluency. Harvest cells and

prepare cell membranes via homogenization and centrifugation in a suitable buffer (e.g., Tris-

HCl with protease inhibitors). Resuspend the final membrane pellet in a binding buffer.

Assay Setup: In a 96-well plate, add in sequence:

Binding Buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA).

Varying concentrations of unlabeled competitor, PACAP 6-38 (e.g., 10⁻¹² M to 10⁻⁶ M).

A fixed concentration of radioligand, such as ¹²⁵I-PACAP-27 (e.g., 50 pM).

Cell membrane preparation (e.g., 20-50 µg protein per well).

Non-Specific Binding: Include control wells containing a high concentration of unlabeled

PACAP-38 (e.g., 1 µM) to determine non-specific binding.

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

Termination and Filtration: Terminate the binding reaction by rapid filtration through a GF/C

glass fiber filter plate using a cell harvester. Wash the filters rapidly with ice-cold wash buffer

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/product/b10786737?utm_src=pdf-body
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0072347
https://www.benchchem.com/product/b10786737?utm_src=pdf-body
https://www.frontiersin.org/journals/cellular-neuroscience/articles/10.3389/fncel.2019.00114/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC6447718/
https://pubmed.ncbi.nlm.nih.gov/10573110/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6719695/
https://www.benchchem.com/product/b10786737?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10786737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


to remove unbound radioligand.

Quantification: Allow filters to dry, add scintillation cocktail, and count the radioactivity in a

beta counter.

Data Analysis: Calculate specific binding by subtracting non-specific counts from total

counts. Plot the percentage of specific binding against the log concentration of PACAP 6-38
and fit the data to a one-site competition model to determine the IC₅₀ value.
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Caption: Workflow for a competitive radioligand binding assay.
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This protocol is based on methods to assess the functional antagonism of PACAP-induced Gs

signaling.[3][13]

Cell Plating: Plate cells (e.g., CHO-PAC1, T47D) in 96-well plates and grow for 24-48 hours

until they reach ~80% confluency.[21]

Pre-incubation: Wash cells with serum-free media. Pre-incubate the cells for 15-30 minutes

in stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent

cAMP degradation.

Antagonist Addition: Add varying concentrations of PACAP 6-38 to the wells and incubate for

20 minutes at 37°C.

Agonist Stimulation: Add a fixed concentration of a PACAP agonist (e.g., PACAP-27 at its

EC₈₀ concentration) to the wells. Incubate for an additional 15-30 minutes at 37°C. Include

control wells with no agonist (basal) and agonist alone (maximal stimulation).

Lysis and Detection: Terminate the stimulation by aspirating the media and lysing the cells

with the buffer provided in a commercial cAMP detection kit.

Quantification: Measure intracellular cAMP levels using a competitive immunoassay format

(e.g., HTRF, ELISA, or AlphaScreen) according to the manufacturer's instructions.

Data Analysis: Plot the cAMP concentration against the log concentration of PACAP 6-38.

Analyze the data using a suitable pharmacological model to determine the IC₅₀ or pA₂ value

for the antagonist.

This protocol is a summary of the methodology used in studies with NGF-OE mice.[11][12][17]

Animal Model: Use adult female wild-type (WT) and nerve growth factor-overexpressing

(NGF-OE) mice.

Anesthesia and Catheterization: Anesthetize the mouse (e.g., 2% isoflurane). Insert a

catheter transurethrally into the bladder.

Drug Administration: Slowly instill the PACAP 6-38 solution (e.g., 300 nM in sterile saline)

into the bladder via the catheter. Maintain anesthesia for 30 minutes to prevent premature
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voiding and allow for drug absorption.[11]

Recovery: After 30 minutes, drain the drug from the bladder, wash with saline, and allow the

animal to recover from anesthesia for at least 20 minutes.

Urodynamic Assessment: Place the conscious animal in a metabolic cage for urodynamic

recordings. Infuse saline into the bladder at a constant rate and record parameters such as

intercontraction interval, void volume, and bladder pressure.

Data Analysis: Compare the urodynamic parameters before and after treatment with PACAP
6-38, and between WT and NGF-OE genotypes, using appropriate statistical tests (e.g., t-

test or ANOVA).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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